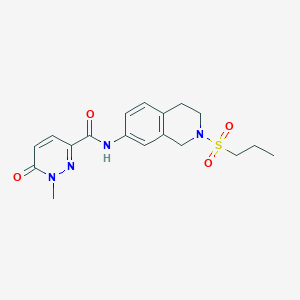

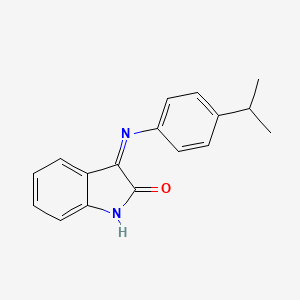

![molecular formula C22H24N2O2 B2501538 N-[2-(7-甲基-2-氧代-1H-喹啉-3-基)乙基]-4-苯基丁酰胺 CAS No. 851405-34-0](/img/structure/B2501538.png)

N-[2-(7-甲基-2-氧代-1H-喹啉-3-基)乙基]-4-苯基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic compound commonly found in many natural products and synthetic compounds. The quinoline moiety is known to have interesting pharmaceutical and biological activities, making it valuable in drug research and development .

科学研究应用

药理学应用

镇痛和抗炎特性: 对喹啉衍生物的研究表明,这些化合物具有显着的镇痛和抗炎活性,某些衍生物表现出的活性高于标准药物如乙酰水杨酸和苯丁唑酮。这表明在开发用于疼痛和炎症管理的新型治疗剂方面具有潜在应用 G. Daidone 等,1994.

生化应用

外周苯二氮卓受体 (PBR) 成像: 新型喹啉-2-甲酰胺衍生物已被探索为用于正电子发射断层扫描 (PET) 中 PBR 体内无创评估的潜在放射性配体,表明它们在神经和精神疾病研究中的应用 M. Matarrese 等,2001.

材料科学应用

光伏特性: 喹啉衍生物因其光伏特性而被研究,展示了在有机-无机光电二极管制造中的潜在应用。这些发现表明喹啉衍生物在改善二极管参数和光伏效率方面发挥的作用,标志着它们在电子器件新材料开发中的重要性 H. Zeyada 等,2016.

作用机制

Target of Action

Compounds synthesized from similar structures, such as 3-oxo-3-(quinolin-3-yl)propanoates, have shown inhibitory activity against blood coagulation factors xa and xia. These factors play a crucial role in the coagulation cascade, which is responsible for blood clotting.

Biochemical Pathways

The compound’s interaction with its targets could potentially affect the coagulation cascade, a biochemical pathway responsible for blood clotting. By inhibiting factors Xa and XIa, the compound could disrupt the cascade, leading to reduced blood clotting.

属性

IUPAC Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-16-10-11-18-15-19(22(26)24-20(18)14-16)12-13-23-21(25)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-11,14-15H,5,8-9,12-13H2,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVZKHORFLOONY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901322547 |

Source

|

| Record name | N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676628 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide | |

CAS RN |

851405-34-0 |

Source

|

| Record name | N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

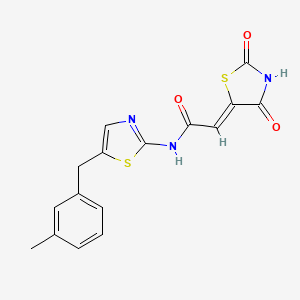

![(9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2501459.png)

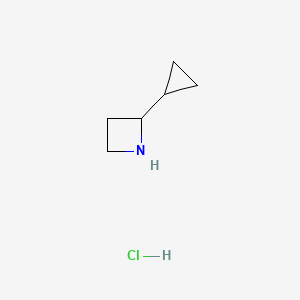

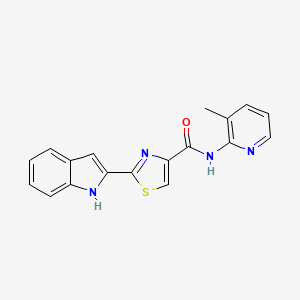

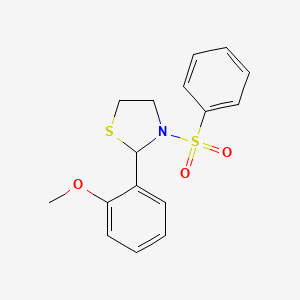

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2501466.png)

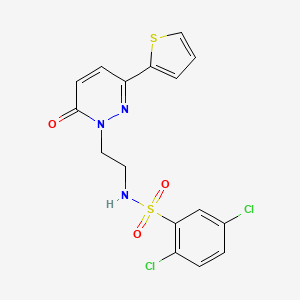

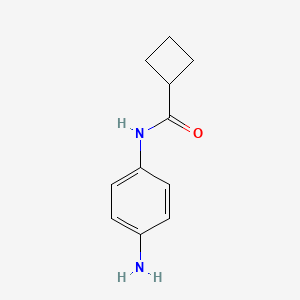

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2501467.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2501470.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2501471.png)

![7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2501472.png)